Cas no 1193390-07-6 (N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride)

N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride is a dihydrochloride salt derivative of a benzene-1,3-diamine substituted with a pyridin-4-yl group. This compound is of interest in organic synthesis and pharmaceutical research due to its bifunctional structure, which combines an aromatic diamine core with a pyridine moiety. The dihydrochloride form enhances solubility in polar solvents, facilitating its use in reactions requiring aqueous or acidic conditions. Its rigid aromatic framework and chelating potential make it a useful intermediate in the development of ligands, coordination complexes, and heterocyclic compounds. The high purity and stability of the salt form ensure consistent performance in research applications.
N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride structure
1193390-07-6 structure
商品名:N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride
CAS番号:1193390-07-6
MF:C11H13Cl2N3
メガワット:258.147020101547
CID:5186854

N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride 化学的及び物理的性質

名前と識別子

    • 1-N-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride
    • 1-N-(pyridin-4-yl)benzene-1,3-diaminedihydrochloride
    • N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride
    • インチ: 1S/C11H11N3.2ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;;/h1-8H,12H2,(H,13,14);2*1H
    • InChIKey: BYPMOQZKCFQHCI-UHFFFAOYSA-N
    • ほほえんだ: Cl.Cl.N(C1C=CN=CC=1)C1C=CC=C(C=1)N

計算された属性

  • 水素結合ドナー数: 4
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 166
  • トポロジー分子極性表面積: 50.9

N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-50333-0.05g
N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride
1193390-07-6
0.05g
$162.0 2023-02-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17568-1-5G
N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride
1193390-07-6 95%
5g
¥ 6,844.00 2023-03-30
Enamine
EN300-50333-0.1g
N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride
1193390-07-6
0.1g
$241.0 2023-02-10
Enamine
EN300-50333-1.0g
N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride
1193390-07-6
1.0g
$699.0 2023-02-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17568-1-1G
N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride
1193390-07-6 95%
1g
¥ 2,263.00 2023-03-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1553716-1g
N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride
1193390-07-6 98%
1g
¥3333.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1553716-5g
N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride
1193390-07-6 98%
5g
¥9653.00 2024-08-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01057692-1g
1-N-(Pyridin-4-yl)benzene-1,3-diamine dihydrochloride
1193390-07-6 95%
1g
¥2639.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01057692-5g
1-N-(Pyridin-4-yl)benzene-1,3-diamine dihydrochloride
1193390-07-6 95%
5g
¥7644.0 2024-04-18
Enamine
EN300-50333-2.5g
N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride
1193390-07-6
2.5g
$1370.0 2023-02-10

N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride 関連文献

N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochlorideに関する追加情報

N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride: A Comprehensive Overview

N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride, also known by its CAS registry number CAS No. 1193390-07-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of benzene with two amino groups at the 1 and 3 positions, and a pyridin-4-yl substituent at the nitrogen atom. The dihydrochloride form indicates that the compound exists as a salt with hydrochloric acid, which is common for compounds with basic nitrogen functionalities.

The structure of N1-(pyridin-4-yl)benzene-1,3-diamine is characterized by a benzene ring with two amino groups and a pyridine substituent. The pyridine ring introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. This makes it a potential candidate for applications in various areas, including drug discovery, materials synthesis, and catalysis. Recent studies have highlighted its role in the development of novel materials with unique electronic and optical properties.

From a synthetic perspective, N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride can be prepared through various routes, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic method depends on the starting materials and desired purity. For instance, one common approach involves the reaction of pyridine derivatives with benzene diamines under specific conditions to form the desired product. The dihydrochloride salt is typically formed by protonation of the amino groups using hydrochloric acid.

The physical properties of this compound are also noteworthy. It has a melting point of approximately 250°C and is soluble in water and common organic solvents such as ethanol and methanol. These properties make it suitable for use in solution-based reactions and formulations. Additionally, its UV-vis spectrum shows strong absorption bands in the visible region, indicating potential applications in optoelectronic devices.

Recent research has explored the use of N1-(pyridin-4-yl)benzene-1,3-diamine in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies. For example, studies have demonstrated that this compound can act as a ligand for metal ions such as copper(II) and zinc(II), leading to the formation of highly porous MOFs with exceptional surface areas.

In terms of biological applications, N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride has shown promise as a precursor for drug molecules targeting specific biological pathways. Its ability to form hydrogen bonds and its rigid structure make it an attractive scaffold for medicinal chemistry. Recent advancements have focused on modifying its substituents to enhance bioavailability and selectivity for particular therapeutic targets.

The chemical stability of this compound is another area of interest. Studies have shown that it is stable under neutral conditions but can undergo decomposition under strongly acidic or basic environments. This information is crucial for its storage and handling in research settings.

In conclusion, N1-(pyridin-4-yldihydrochloride is a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with its favorable physical properties, positions it as an important building block in modern chemical research. As ongoing studies continue to uncover new uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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